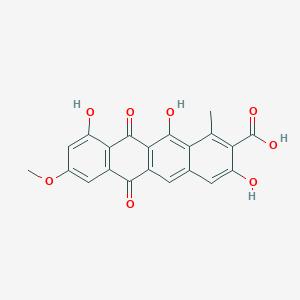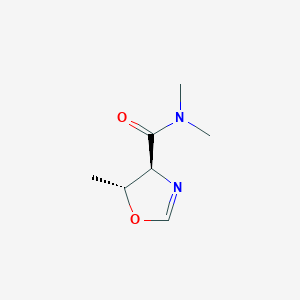
pFHHSiD
Übersicht
Beschreibung
Die Verbindung para-Fluorhexahydrosiladifenidol, allgemein bekannt als p-F-HHSiD, ist eine synthetische chemische Verbindung mit der Summenformel C20H32FNOSi. Sie ist bekannt für ihre selektiven antagonistischen Eigenschaften an muskarinischen Rezeptoren, insbesondere am M3-Subtyp .
Wissenschaftliche Forschungsanwendungen
Para-Fluorhexahydrosiladifenidol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als selektiver Antagonist in Studien verwendet, die muskarinische Rezeptoren betreffen.
Biologie: Die Verbindung wird in der Forschung über zelluläre Signalwege und Rezeptorinteraktionen eingesetzt.
Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die muskarinische Rezeptoren betreffen.
Industrie: Die Verbindung wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten verwendet.
Wirkmechanismus
Para-Fluorhexahydrosiladifenidol entfaltet seine Wirkung, indem es selektiv an muskarinische Rezeptoren bindet, insbesondere am M3-Subtyp. Diese Bindung hemmt die Wirkung von Acetylcholin, einem Neurotransmitter, und moduliert so verschiedene physiologische Prozesse. Die Selektivität der Verbindung für M3-Rezeptoren macht sie zu einem wertvollen Werkzeug bei der Untersuchung der Rezeptorfunktion und der Entwicklung gezielter Therapien .
Wirkmechanismus
Target of Action
pFHHSiD, also known as para-Fluoro-hexahydrosila-difenidol, primarily targets muscarinic receptors , specifically the M3 subtype . Muscarinic receptors are a type of G protein-coupled receptor that plays a crucial role in various physiological functions, including neural and non-neural signal transmission .
Mode of Action
This compound acts as an antagonist at the M3 muscarinic receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von para-Fluorhexahydrosiladifenidol beinhaltet die Reaktion von Cyclohexyl(4-fluorphenyl)[3-(1-Piperidinyl)propyl]silanol mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Herstellung erfordert typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von para-Fluorhexahydrosiladifenidol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung fortschrittlicher Techniken wie Durchflussreaktoren und automatisierter Systeme umfassen, um Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Para-Fluorhexahydrosiladifenidol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Fluoratoms, können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Substitutionsreaktionen eine Vielzahl fluorierter Derivate erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Hexahydrosiladifenidol (HHSiD): Die Stammverbindung von para-Fluorhexahydrosiladifenidol, bekannt für ihre antagonistischen Eigenschaften an muskarinischen Rezeptoren.
4-Diphenylacetoxy-N-methylpiperidinmethiodid (4-DAMP): Ein weiterer Antagonist des muskarinischen Rezeptors mit ähnlichen Eigenschaften.
Einzigartigkeit
Para-Fluorhexahydrosiladifenidol ist einzigartig aufgrund seiner hohen Selektivität für M3-muskarinische Rezeptoren, die es von anderen ähnlichen Verbindungen unterscheidet. Diese Selektivität macht es besonders nützlich in der Forschung, die sich auf M3-Rezeptorfunktionen und verwandte therapeutische Anwendungen konzentriert .
Eigenschaften
IUPAC Name |
cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSZQJHTFRQUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32FNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922113 | |
| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116679-83-5 | |
| Record name | 4-Fluorohexahydrosiladifenidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116679835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl(4-fluorophenyl)[3-(piperidin-1-yl)propyl]silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60922113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROHEXAHYDROSILADIFENIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEO1GM7K2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of p-F-HHSiD?
A1: p-F-HHSiD acts as a competitive antagonist at muscarinic receptors. [1, 2, 4, 5, 7-10, 13, 16, 18-21, 23] This means it binds to the receptor, preventing the binding of endogenous agonists like acetylcholine, and thus, inhibiting downstream signaling events.
Q2: Which muscarinic receptor subtypes does p-F-HHSiD primarily target?
A2: While initially characterized as an M1-selective antagonist, [] subsequent studies revealed that p-F-HHSiD demonstrates varying affinities for muscarinic receptor subtypes depending on the tissue or species studied. It consistently shows higher affinity for M3 receptors compared to M2 receptors, but its selectivity for M1 versus M3 can be inconsistent. [1, 2, 4-6, 8-10, 13, 16, 18-21, 23]
Q3: What are the downstream consequences of p-F-HHSiD binding to muscarinic receptors in different tissues?
A3: The effects of p-F-HHSiD vary depending on the muscarinic receptor subtype and the tissue involved:
- Smooth muscle: p-F-HHSiD inhibits acetylcholine-induced contractions in various smooth muscle preparations, including the ileum, [, , , , ] trachea, [, ] oesophagus, [] bladder, [, , ] and blood vessels. [, , , , , ]
- Glands: p-F-HHSiD inhibits acetylcholine-induced secretion in glands, such as salivary glands [] and gastric glands. []
- Central Nervous System: p-F-HHSiD has been implicated in altering sleep architecture, particularly affecting slow-wave sleep. [, ]
Q4: What is the molecular formula and weight of p-F-HHSiD?
A4: Unfortunately, this specific information is not provided in the set of scientific papers provided.
Q5: Is there any spectroscopic data available for p-F-HHSiD?
A5: The provided research papers do not delve into detailed spectroscopic characterization of p-F-HHSiD.
Q6: How does the sila-substitution in p-F-HHSiD (compared to its carbon analog) affect its muscarinic receptor affinity?
A6: Studies comparing p-F-HHSiD to its carbon analog, p-F-HHD, demonstrate that sila-substitution generally enhances affinity for all muscarinic receptor subtypes, particularly M3 and M5. []
Q7: What is the impact of modifying the cyclic amino group in p-F-HHSiD on its antimuscarinic properties?
A7: Replacing the piperidine ring of p-F-HHSiD with pyrrolidine or hexamethylenimine moieties leads to compounds with higher affinity for M1 and M3 receptors but lower affinity for M2 receptors. This modification shifts the selectivity profile to M1/M3 > M2, similar to p-F-HHD. []
Q8: How does quaternization of the piperidine nitrogen in p-F-HHSiD influence its receptor subtype selectivity?
A8: Quaternization of p-F-HHSiD, yielding its methiodide derivative, significantly increases affinity for M1 receptors while reducing affinity for M2 and M3 receptors. [] This modification enhances M1 selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate](/img/structure/B37647.png)

![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)

![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)


![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)


![3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B37669.png)
